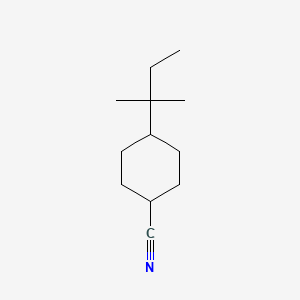

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile

描述

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile is a nitrile-functionalized cyclohexane derivative with a bulky 2-methylbutan-2-yl (tert-pentyl) substituent at the 4-position. The compound is structurally characterized by a cyclohexane ring bearing a nitrile group at position 1 and a branched alkyl group at position 3. While its molecular formula is ambiguously reported in one source as C₈H₆BrNOS (likely an error) , the expected formula based on nomenclature is C₁₁H₁₉N (cyclohexane: C₆H₁₁; tert-pentyl: C₅H₁₁; nitrile: CN). Its CAS registry number is EN300-6477042 . This compound serves as a building block in organic synthesis, particularly in pharmaceutical intermediates, where steric bulk and lipophilicity are critical .

属性

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h10-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOQJPOQECSGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with tert-pentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium cyanide to introduce the nitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反应分析

Types of Reactions

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The tert-pentyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.

Substitution: Common reagents include halogens (e.g., bromine) and other electrophiles.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclohexane derivatives.

科学研究应用

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

相似化合物的比较

Comparison with Similar Cyclohexane Carbonitrile Derivatives

Structural and Physicochemical Properties

The following table compares key structural features and available physicochemical data for 4-(2-methylbutan-2-yl)cyclohexane-1-carbonitrile and related compounds:

Key Observations:

- Lipophilicity : Bulky alkyl groups (e.g., tert-pentyl) enhance lipophilicity, favoring membrane permeability in drug candidates, while polar groups (e.g., benzyloxy) improve solubility .

- Reactivity : Halogenated derivatives (e.g., 4-chlorophenyl, 4-bromophenyl) are prone to cross-coupling reactions, making them valuable in Suzuki-Miyaura couplings .

生物活性

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile is a compound of interest in the field of organic chemistry and medicinal research. Its potential biological activities and interactions with various biological systems are being explored, although comprehensive data remains limited. This article reviews the available literature, focusing on its biological activity, mechanisms of action, and potential applications.

4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile is characterized by its cyclohexane ring structure with a carbonitrile functional group. This structural configuration allows it to undergo various chemical reactions such as oxidation and reduction, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H19N |

| Molecular Weight | 191.29 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile may exhibit various biological activities, including interactions with enzymes and receptors. However, specific studies detailing these interactions are sparse.

The precise mechanism of action for this compound is not well-documented. It is hypothesized that it may interact with specific molecular targets such as enzymes or receptors, leading to biochemical effects that could be beneficial in therapeutic contexts. For instance, its nitrile group may participate in nucleophilic attack mechanisms or act as a ligand for receptor binding.

Research Findings

Recent investigations into related compounds suggest potential therapeutic applications:

- Anti-inflammatory Effects : Compounds that interact with histamine receptors have been shown to exert anti-inflammatory effects, which could be a pathway worth exploring for 4-(2-Methylbutan-2-yl)cyclohexane-1-carbonitrile.

- Synthesis and Applications : The compound serves as an intermediate in synthesizing other organic compounds, which may possess distinct biological activities themselves.

Table 2: Related Research Findings

常见问题

Q. How does this compound compare to structurally similar toxicants in developmental assays?

- While not directly studied, analogs like 4-(2-methylbutan-2-yl)phenol induce notochord defects in ToxCast assays. Use zebrafish embryos or in vitro models (e.g., human cell lines) to assess bioactivity, with LC-MS/MS quantifying metabolic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。